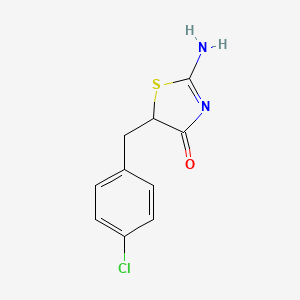
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one, also known as CBIT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. CBIT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mécanisme D'action
The exact mechanism of action of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one exerts its biological activity by modulating the activity of various signaling pathways, including the NF-κB pathway and the MAPK pathway. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been found to inhibit the growth of various bacteria, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. One area of research could be the development of more efficient synthesis methods for 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. Another area of research could be the investigation of the potential therapeutic applications of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in various diseases, including cancer and bacterial infections. Furthermore, the mechanism of action of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one could be further elucidated to better understand its biological activity.
Méthodes De Synthèse
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form the corresponding imine intermediate. The imine intermediate is then reacted with thiourea to yield 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. The overall yield of the synthesis is about 50%.
Applications De Recherche Scientifique
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to have anti-bacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
2-amino-5-[(4-chlorophenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQKHFEEDYBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-2-imino-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
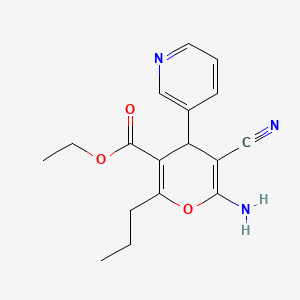
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
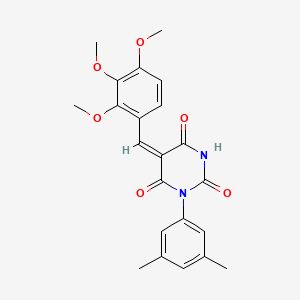
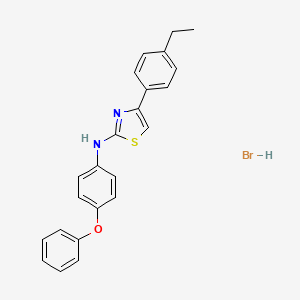
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)
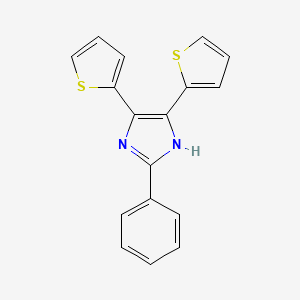
![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
![diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate](/img/structure/B4891194.png)
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4891215.png)
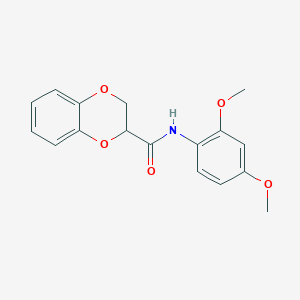
![4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4891228.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4891231.png)